N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide
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Overview
Description
N’-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a methylbenzohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide typically involves a condensation reaction between 4-chlorobenzyl alcohol and 4-methylbenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, with the temperature maintained at around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide
- N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide
- N’-[(E)-{4-[(4-dimethylaminobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide
Uniqueness
N’-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19ClN2O2 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-16-2-8-19(9-3-16)22(26)25-24-14-17-6-12-21(13-7-17)27-15-18-4-10-20(23)11-5-18/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
GOCQISKERWQHJQ-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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